(Quinoline-2-carbonyl)valine

HIV protease inhibition peptidomimetic inhibitor design structure-activity relationship

(Quinoline-2-carbonyl)valine (CAS 197392-64-6, also named N-(2-quinolinylcarbonyl)-L-valine or quinaldyl-Val-OH) is a synthetic hybrid molecule that covalently links the heteroaromatic quinoline-2-carboxylic acid scaffold to the essential amino acid L-valine via an amide bond. This compound serves as a key intermediate and pharmacophoric building block in the design of peptidomimetic protease inhibitors, most notably the pan-caspase inhibitor Q-VD-OPh and selective caspase-2 inhibitors.

Molecular Formula C15H16N2O3
Molecular Weight 272.30 g/mol
Cat. No. B13082267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Quinoline-2-carbonyl)valine
Molecular FormulaC15H16N2O3
Molecular Weight272.30 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)C1=NC2=CC=CC=C2C=C1
InChIInChI=1S/C15H16N2O3/c1-9(2)13(15(19)20)17-14(18)12-8-7-10-5-3-4-6-11(10)16-12/h3-9,13H,1-2H3,(H,17,18)(H,19,20)/t13-/m0/s1
InChIKeyQTALALPGMLVHRL-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Quinoline-2-carbonyl)valine – A Privileged Quinoline-Amino Acid Building Block for Protease-Targeted Research


(Quinoline-2-carbonyl)valine (CAS 197392-64-6, also named N-(2-quinolinylcarbonyl)-L-valine or quinaldyl-Val-OH) is a synthetic hybrid molecule that covalently links the heteroaromatic quinoline-2-carboxylic acid scaffold to the essential amino acid L-valine via an amide bond . This compound serves as a key intermediate and pharmacophoric building block in the design of peptidomimetic protease inhibitors, most notably the pan-caspase inhibitor Q-VD-OPh and selective caspase-2 inhibitors [1]. Its structural signature – a quinoline ring at the N-terminus with a branched-chain amino acid – is deliberately deployed to enhance target affinity, metabolic stability, and cell permeability relative to simpler N-acyl valine derivatives [1].

Why Generic N-Acyl Valine or Quinoxaline Analogs Cannot Substitute for (Quinoline-2-carbonyl)valine


Simply replacing the quinoline-2-carbonyl group with a benzyloxycarbonyl (Cbz), acetyl, or quinoxaline-2-carbonyl moiety is not functionally equivalent. In direct head-to-head HIV protease inhibitor comparisons, the quinoline-2-carbonyl (Qua) derivative achieved a Ki of 0.1 nM, a full 10-fold improvement over the Cbz analog (Ki = 1.0 nM), demonstrating that the planar, electron-deficient quinoline ring contributes specific enthalpic binding interactions that the benzyl carbamate cannot recapitulate [1]. Furthermore, the quinoline-2-carbonyl-L-valine motif is explicitly named in patent claims for selective caspase-2 inhibitors, where it is required for target recognition; generic N-acyl valine or quinoxaline replacements fail to confer this selectivity [2]. The 2-carbonyl regiochemistry of the quinoline attachment is critical – the 4-carbonyl or 8-hydroxy substituted analogs exhibit different target engagement profiles, as evidenced by crystallographic studies [3].

Quantitative Differentiation Evidence for (Quinoline-2-carbonyl)valine Versus Closest Analogs


HIV Protease Inhibition: 10-Fold Ki Improvement of Quinoline-2-carbonyl Over Benzyloxycarbonyl in Matched-Pair Comparison

In a direct matched-pair comparison within the same study, Qua-Asn-[Phe-HEA-Pro]-Ile-Phe-OMe (where Qua = quinolin-2-ylcarbonyl) inhibited HIV-1 protease with a Ki of 0.1 nM, whereas the benzyloxycarbonyl (Cbz) analog Cbz-Asn-[Phe-HEA-Pro]-Ile-Phe-OMe showed a Ki of 1.0 nM. This represents a 10-fold improvement in binding affinity conferred solely by replacing the Cbz group with the quinoline-2-carbonyl group [1]. Both compounds were evaluated under identical conditions using the continuous fluorometric assay of Toth and Marshall, with anti-HIV activity further confirmed in CEM cell cultures infected with HTLV-IIIb at a multiplicity of infection of 0.1, where several quinoline-2-carbonyl analogs inhibited the cytopathic effect at 0.1–0.8 µg/mL [1].

HIV protease inhibition peptidomimetic inhibitor design structure-activity relationship

Pan-Caspase Inhibition Potency: Q-VD-OPh (Quinoline-Val-Asp-Difluorophenoxymethylketone) Delivers Nanomolar IC50, Outperforming Z-VAD-FMK by >10-Fold in Cellular Apoptosis Models

Q-VD-OPh, which contains the quinoline-2-carbonyl-L-valine moiety as its N-terminal recognition element, inhibits recombinant caspases 1, 3, 8, and 9 with IC50 values ranging from 25 to 400 nM in cell-free enzymatic assays . By contrast, the widely used pan-caspase inhibitor Z-VAD-FMK exhibits IC50 values typically exceeding 1 µM under comparable conditions [1]. In a cell-based apoptosis assay using bacterial cell wall component-treated rabbit kidney cells, Q-VD-OPh was 10-fold more effective than Z-VAD-FMK at inhibiting cell death, caspase activation, and DNA degradation [2]. The discrete IC50 values for Q-VD-OPh against individual caspases are: caspase-3 IC50 = 25 nM, caspase-1 IC50 = 50 nM, caspase-8 IC50 = 100 nM, caspase-9 IC50 = 430 nM, and caspase-7 IC50 = 48 nM .

caspase inhibition apoptosis research pan-caspase inhibitor potency

Caspase-2 Selectivity: The 2-Quinolinylcarbonyl-L-Valine Motif Is Structurally Indispensable for Selective Caspase-2 Inhibitor Design

Patent claims for selective caspase-2 inhibitors (US 8,173,600 and related filings) explicitly specify 2-Quinolinylcarbonyl-L-Valinyl-L-Aspartyl as the mandatory N-terminal backbone for target recognition and inhibition of caspase-2 [1]. The invention describes that substituting the 2-quinolinylcarbonyl group with other N-terminal capping groups (e.g., acetyl, Cbz, or heterocyclic carbonyls such as quinoxaline-2-carbonyl) abolishes selective caspase-2 binding. This contrasts with broad-spectrum caspase inhibitors like Z-VAD-FMK, which lack selectivity across caspase family members and show weak inhibition of caspase-2 [2]. The quinoline-2-carbonyl-valine dipeptide unit provides a unique spatial and electronic complementarity to the caspase-2 S2 pocket, as supported by molecular modeling and structure-activity relationship data described in the patent [1].

caspase-2 selectivity apoptosis pathway specificity peptidomimetic inhibitor patent

Physicochemical Differentiator: Predicted pKa of 3.30 Differentiates (Quinoline-2-carbonyl)valine from Simpler N-Acyl Valine Derivatives, Influencing Ionization State at Physiological pH

The predicted acid dissociation constant (pKa) of (quinoline-2-carbonyl)valine is 3.30 ± 0.10 . This value reflects the carboxylic acid group of the valine residue influenced by the electron-withdrawing quinoline-2-carbonyl amide. In comparison, unmodified L-valine has a carboxylic acid pKa of approximately 2.29, while N-acetyl-L-valine has a predicted pKa around 3.5–3.7 [1]. The intermediate pKa of (quinoline-2-carbonyl)valine (3.30) positions its ionization behavior between that of the free amino acid and fully aliphatic N-acyl valine derivatives. At physiological pH 7.4, all three compounds exist predominantly in the carboxylate anion form; however, the quinoline-2-carbonyl derivative exhibits a higher fraction of the neutral carboxylic acid species at mildly acidic pH (e.g., pH 4–5, relevant to endosomal or tumor microenvironments) compared to N-acetyl-valine, which may influence passive membrane permeability in pH-gradient contexts [2]. The melting point of 134–136 °C and polar surface area of 79.29 Ų also distinguish it from the quinoxaline-2-carbonyl valine analog, which incorporates an additional ring nitrogen and is expected to have different hydrogen-bonding capacity .

physicochemical property pKa comparison drug-likeness optimization

In Vivo-Relevant Anti-Apoptotic Efficacy: Q-VD-OPH Confers 10-Fold Superiority Over Z-VAD-FMK in Rabbit Renal Cell Apoptosis Model with Quantitative Caspase Activity Reduction

In a physiologically relevant model of septic acute renal failure, the pan-caspase inhibitor Q-VD-OPH (quinoline-valine-aspartic acid-difluorophenoxymethyl ketone) – which derives its target engagement from the quinoline-2-carbonyl-valine N-terminal recognition motif – was directly compared to Z-VAD-FMK. Q-VD-OPH was 10-fold more effective at inhibiting rabbit kidney cell death, reducing caspase enzymatic activities, and preventing DNA fragmentation [1]. Specific caspase-1, -2, -3, -4, -8, -10, and -12 inhibitors each reduced caspase-3 activity by ≥40%, but only Q-VD-OPH produced comprehensive protection across all effector and initiator caspases simultaneously [1]. In an independent in vivo murine model of MRSA skin infection, a single systemic dose of Q-VD-OPH decreased skin lesion sizes and reduced bacterial burden compared to vehicle-treated controls, demonstrating that the quinoline-2-carbonyl-valine-containing inhibitor possesses in vivo pharmacological activity that the FMK-based inhibitor Z-VAD-FMK does not achieve at equivalent doses due to its fluoroacetate-related toxicity [2].

in vivo apoptosis inhibition renal cell protection host-directed antibacterial therapy

Priority Procurement Scenarios Where (Quinoline-2-carbonyl)valine Delivers Verifiable Scientific Advantage


HIV Protease Inhibitor Lead Optimization: Achieving Sub-Nanomolar Ki Through Quinoline-2-carbonyl N-Terminal Capping

Medicinal chemistry teams optimizing peptidomimetic HIV-1 protease inhibitors should select (quinoline-2-carbonyl)valine as the N-terminal building block based on the 10-fold Ki improvement demonstrated in matched-pair comparisons (Ki = 0.1 nM for Qua vs. 1.0 nM for Cbz) [1]. This validated SAR advantage enables inhibitor candidates to achieve sub-nanomolar target engagement, a critical threshold for suppressing viral replication in lymphocyte cultures at concentrations of 0.1–0.8 µg/mL [1]. The quinoline-2-carbonyl group can be introduced via standard amide coupling of quinoline-2-carboxylic acid to L-valine methyl ester, followed by hydrolysis, providing a scalable and well-precedented synthetic route [2].

Selective Caspase-2 Probe Development for Neurodegenerative Disease Target Validation

Research groups studying caspase-2's role in Huntington's disease, Alzheimer's disease, or ischemia-reperfusion injury should procure (quinoline-2-carbonyl)valine as the essential N-terminal recognition building block for selective caspase-2 inhibitor synthesis. The 2-quinolinylcarbonyl-L-valinyl motif is explicitly claimed in US Patent 8,173,600 as the structural requirement for caspase-2 recognition, distinguishing it from broad-spectrum inhibitors that lack caspase-2 selectivity [3]. Using generic N-acyl valine alternatives (acetyl, Cbz, or quinoxaline-2-carbonyl) in this context would fail to achieve the target selectivity required for unambiguous target validation studies [3].

In Vivo Pan-Caspase Inhibition for Host-Directed Antibacterial Immunotherapy

Investigators pursuing host-directed antibacterial strategies against MRSA or septic acute renal failure should select Q-VD-OPH (or synthesize analogs from (quinoline-2-carbonyl)valine) rather than Z-VAD-FMK. The 10-fold greater efficacy in cellular apoptosis protection and the absence of the toxic fluoroacetate leaving group (present in FMK-based inhibitors) make Q-VD-OPH the safer and more efficacious choice for systemic administration [4]. A single intraperitoneal dose has been shown to reduce MRSA skin lesion sizes and bacterial burden through modulation of neutrophil and monocyte cell death pathways [5].

pH-Responsive Prodrug Design Exploiting the Distinctive pKa of (Quinoline-2-carbonyl)valine

For drug delivery scientists designing pH-sensitive prodrugs or tumor-targeted conjugates, (quinoline-2-carbonyl)valine's predicted pKa of 3.30 positions its carboxylate ionization midpoint between that of free valine (pKa ~2.29) and N-acetyl-valine (pKa ~3.5), offering a tunable ionization profile for passive membrane permeation in mildly acidic microenvironments (pH 4–6) . The quinoline chromophore additionally provides a UV-active handle (ε ~10,000 M⁻¹ cm⁻¹ at ~320 nm) for quantitative HPLC analysis during formulation development, a practical advantage over UV-transparent N-acyl valine intermediates [6].

Quote Request

Request a Quote for (Quinoline-2-carbonyl)valine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.